molecular formula C11H14N2O2 B11819345 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11819345
M. Wt: 206.24 g/mol
InChI Key: WOSPTMXVLYMOHN-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: Formation of 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of a methoxypyridine moiety and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-15-11-5-4-9(7-12-11)10-3-2-6-13(10)8-14/h4-5,7-8,10H,2-3,6H2,1H3

InChI Key

WOSPTMXVLYMOHN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CCCN2C=O

Origin of Product

United States

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